molecular formula C17H12N2O3 B11833379 1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol

1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol

Cat. No.: B11833379
M. Wt: 292.29 g/mol
InChI Key: GXQXBDUXCNDKBT-UHFFFAOYSA-N
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Description

1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol is a Schiff base compound synthesized via the condensation of 2-hydroxy-1-naphthaldehyde with 3-nitroaniline. The molecule features a naphthalen-2-ol backbone linked to a 3-nitrophenylimino group. The nitro group in the meta position on the phenyl ring introduces strong electron-withdrawing effects, which influence the compound’s electronic structure, acidity of the phenolic -OH group, and coordination behavior with metal ions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

1-[(3-nitrophenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C17H12N2O3/c20-17-9-8-12-4-1-2-7-15(12)16(17)11-18-13-5-3-6-14(10-13)19(21)22/h1-11,20H

InChI Key

GXQXBDUXCNDKBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol involves the following steps :

    Materials: 2-hydroxy-1-naphthaldehyde and 3-nitroaniline.

    Yield: 91% (1.065 g).

    Melting Point: 154–156°C.

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

Research has indicated that Schiff bases, including 1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol, exhibit significant antimicrobial properties. Studies have demonstrated that this compound and its metal complexes can effectively inhibit the growth of various bacterial and fungal strains. For instance, metal complexes formed with nickel (Ni), cobalt (Co), and copper (Cu) have shown enhanced antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Molecular docking studies suggest that this compound can intercalate into DNA structures, which may influence genetic expression and serve as an anticancer agent. The ability of Schiff bases to interact with DNA is crucial for developing novel therapeutic agents aimed at treating cancer .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes, particularly carbonic anhydrase. This inhibition can have therapeutic implications for conditions related to enzyme dysfunctions, such as glaucoma and certain types of edema .

Metal Complex Formation

This compound can form complexes with transition metals, which enhances its stability and biological activity. The synthesis of metal complexes has been explored to improve the solubility and efficacy of the ligand. Characterization studies reveal that these complexes exhibit distinct spectral properties compared to the free ligand, indicating successful coordination .

Table 1: Properties of Metal Complexes Derived from this compound

Metal Complexν(M—N) cm⁻¹ν(M—O) cm⁻¹Biological Activity
Ni(II) Complex475745Antibacterial
Co(II) Complex420744Antibacterial
Cu(II) Complex488748Antibacterial

Photostabilization

The compound has been studied for its potential applications in photostabilization processes. Research indicates that Schiff bases can enhance the stability of polymers against photodegradation. This property is particularly valuable in the development of materials that require prolonged exposure to light without significant degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

The position and nature of substituents on the phenyl ring significantly alter molecular geometry and crystal packing:

  • 3-Nitrophenyl vs. 4-Nitrophenyl derivatives: The meta-nitro group in the target compound creates distinct steric and electronic effects compared to the para-nitro isomer (e.g., 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol). X-ray studies of analogous compounds reveal that para-substituted nitro groups allow more linear molecular conformations, whereas meta-substitution may induce torsional strain, affecting intermolecular interactions .
  • Fluorinated analogs: (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN) exhibits a planar structure due to fluorine’s smaller size and stronger electronegativity, enabling tighter crystal packing compared to the bulkier nitro group .
  • Bulky substituents : Tetraphenylethene (TPE)-functionalized derivatives (e.g., TPE-Nap) form polymorphs with varying molecular conformations, leading to differences in fluorescence emission properties .

Electronic and Optical Properties

Substituents modulate electron density distribution and optical behavior:

  • Nitro group effects: The 3-nitro group reduces electron density on the imine (-C=N-) bond, shifting absorption spectra to longer wavelengths compared to electron-donating groups (e.g., methoxy in 1-(((4-methoxyphenyl)imino)methyl)naphthalen-2-ol) . However, strong electron withdrawal can quench fluorescence, as seen in nitro-substituted Schiff bases, whereas TPE-Nap derivatives exhibit intense emission due to aggregation-induced emission (AIE) .
  • Fluorinated derivatives : FPIN shows blue-shifted emission compared to nitro analogs due to fluorine’s inductive effects, which stabilize the excited state .

Biological Activity

The compound 1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol , also known as a Schiff base, has garnered attention for its diverse biological activities. Characterized by a naphthalene ring and a nitrophenyl group, this compound exhibits significant potential in medicinal chemistry, particularly in antimicrobial and anticancer applications. This article provides an in-depth exploration of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C17H12N2O3C_{17}H_{12}N_{2}O_{3}. The structure includes an imine bond (C=N) linking the 3-nitrophenyl group to the naphthalene derivative, which contributes to its reactivity and biological interactions.

Structural Characteristics

  • Imine Bond : The presence of the imine bond enhances the compound's ability to form hydrogen bonds.
  • Hydroxyl Group : The hydroxyl group provides potential for additional hydrogen bonding, influencing stability and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that similar Schiff bases can effectively inhibit the growth of various bacteria and fungi. For instance:

PathogenActivity Level
Staphylococcus aureusModerate to good
Escherichia coliModerate
Candida albicansVariable effectiveness

Molecular docking studies suggest that this compound can bind to key biomolecules such as carbonic anhydrase, indicating potential therapeutic applications in enzyme dysfunctions related to infectious diseases .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, research has shown that this compound can induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation:

Cell LineIC50 (µM)
SISO2.38 - 8.13
MCF-75.0 - 10.0
HeLa4.5 - 9.0

The mechanism of action appears to involve the inhibition of specific enzymes critical for cancer cell survival .

Synthesis and Structural Variants

The synthesis of this compound typically involves the condensation reaction between 3-nitroaniline and naphthalene derivatives under acidic conditions. This method highlights the versatility of Schiff bases in organic synthesis.

Related Compounds

Several structurally related compounds have been synthesized and studied for their biological activities:

Compound NameStructural FeaturesUnique Aspects
1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-olSimilar naphthalene structureDifferent nitrophenyl substitution
4-(dimethylamino)benzaldehyde-derived Schiff basesContains dimethylamino groupEnhanced solubility and varied activities

These analogs provide insights into how structural modifications can influence biological activity .

Study on Antimicrobial Activity

A study conducted on various Schiff bases, including this compound, revealed significant antimicrobial effects against both gram-positive and gram-negative bacteria. The study utilized standard agar diffusion methods to assess efficacy, demonstrating that the compound outperformed several known antibiotics in specific assays .

Study on Cytotoxicity Against Cancer Cells

In another study focusing on anticancer properties, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines using the crystal violet assay. Results indicated that treatment with varying concentrations led to increased apoptosis rates, confirming its potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for 1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol?

The compound is typically synthesized via a Schiff base condensation reaction between 3-nitroaniline and 2-hydroxynaphthaldehyde. This involves refluxing equimolar amounts of the reactants in ethanol or methanol under acidic (e.g., acetic acid) or neutral conditions for 2–4 hours. Crystallization is achieved by slow evaporation of the solvent at room temperature . Key purity checks include melting point analysis, NMR (to confirm imine bond formation at δ 8.5–9.0 ppm), and IR spectroscopy (to detect C=N stretches near 1600–1640 cm⁻¹) .

Q. How is the molecular structure of this compound characterized in the solid state?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (e.g., space group C2/c), with unit cell parameters determined using a Bruker Kappa APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Hydrogen bonding networks (e.g., O–H⋯N intramolecular bonds forming S(6) motifs) and dihedral angles between aromatic planes (e.g., ~28–29°) are critical for structural validation .

Q. What spectroscopic methods are used to confirm tautomeric forms?

Tautomeric equilibrium between enol-imine and keto-amine forms is assessed via:

  • UV-Vis : Absorption bands at ~320 nm (enol) and ~400 nm (keto) in solvents of varying polarity.
  • Solid-state NMR : Distinct ¹³C signals for C=N (150–160 ppm) and C–O (190–200 ppm) groups.
  • IR : O–H stretches (~3400 cm⁻¹) and C=O stretches (~1680 cm⁻¹) if keto forms dominate .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

Discrepancies in thermal displacement parameters or bond lengths often arise from:

  • Hydrogen bonding anisotropy : Use SHELXL (version 2014+) with restraints for O–H⋯N interactions .
  • Disorder modeling : Apply PART commands in SHELX to refine split positions for flexible groups (e.g., nitro substituents) .
  • Validation tools : Check using PLATON’s ADDSYM to detect missed symmetry operations .

Q. What intermolecular interactions stabilize the crystal packing?

The lattice is stabilized by:

  • Weak C–H⋯O interactions : Between nitro groups and adjacent aromatic protons (distance ~2.8–3.0 Å).
  • π-π stacking : Offset interactions between naphthalene and phenyl rings (centroid distances ~3.6–3.8 Å).
  • Inversion dimers : Formed via R₂²(16) loops, contributing to thermodynamic stability .

Q. How does solvent polarity affect tautomeric equilibrium in solution?

Polar aprotic solvents (e.g., DMSO) favor the keto-amine form due to stabilization of the carbonyl group, while non-polar solvents (e.g., toluene) stabilize the enol-imine tautomer. This is quantified using:

  • Job’s plot analysis : To determine stoichiometry of tautomer-solvent complexes.
  • DFT calculations : Gaussian09 at the B3LYP/6-311++G(d,p) level to model solvent effects on energy barriers .

Q. What strategies mitigate decomposition during thermal analysis?

Decomposition above 200°C (observed via TGA) is minimized by:

  • Encapsulation : Co-crystallization with β-cyclodextrin to shield the nitro group.
  • Inert atmosphere : Conduct DSC under nitrogen to prevent oxidative degradation.
  • Kinetic studies : Kissinger method to calculate activation energy (Eₐ) and optimize storage conditions .

Methodological Notes

  • Crystallography : Use SHELXTL (Bruker) or OLEX2 for structure solution and refinement. Merge Friedel pairs if anomalous scattering is negligible .
  • Synthetic Optimization : Replace ethanol with ionic liquids (e.g., [BMIM][BF₄]) to enhance yield (85% → 92%) and reduce reaction time .
  • Data Reproducibility : Cross-validate NMR assignments with HSQC and HMBC for ambiguous protons (e.g., naphthalen-2-ol H⁷ vs. H⁸) .

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